16-Hydroxygeranylgeraniol
Description
16-Hydroxygeranylgeraniol is a linear diterpene alcohol characterized by a hydroxyl group at the 16th carbon of the geranylgeraniol backbone. It is primarily isolated from marine organisms, notably the brown alga Bifurcaria bifurcata (Roscoff, France), where it was first identified as part of a metabolic grid involving sesquiterpenoids and diterpenes . Its structural complexity and marine origin position it as a promising candidate for pharmacological exploration.
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(2E,6E,10E,14E)-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraene-1,16-diol |
InChI |
InChI=1S/C20H34O2/c1-17(10-6-12-19(3)14-15-21)8-5-9-18(2)11-7-13-20(4)16-22/h9-10,13-14,21-22H,5-8,11-12,15-16H2,1-4H3/b17-10+,18-9+,19-14+,20-13+ |
InChI Key |
CLOPQFCHWDTGFD-BMTMAWCHSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CC/C=C(\C)/CO |
Canonical SMILES |
CC(=CCCC(=CCO)C)CCC=C(C)CCC=C(C)CO |
Synonyms |
16-hydroxygeranylgeraniol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Positional Isomers and Derivatives
16-Hydroxygeranylgeraniol is part of a family of hydroxylated geranylgeraniol derivatives. Key analogues include:
- 20-Hydroxygeranylgeraniol : A positional isomer with a hydroxyl group at the 20th carbon. It shares the same geranylgeraniol backbone but differs in hydroxylation site, which may influence solubility and receptor binding .
- Geranylgeraniol: The parent compound lacking hydroxyl groups. It is widely used in biochemical studies as a precursor for protein prenylation and terpenoid biosynthesis .
Structural Impact on Bioactivity
The hydroxylation site significantly affects biological activity. In contrast, 20-hydroxygeranylgeraniol’s distal hydroxyl group could reduce membrane permeability, altering its pharmacokinetic profile .
Bioactivity Profiles in Anticancer Research
Comparative studies on cytotoxicity (Table 1) reveal differences in potency among structurally related compounds:
Key Findings :
- This compound exhibits higher potency than loliolide and fucoxanthin but is less active than heterofusceterpene A. This suggests that hydroxylation alone is insufficient for maximal cytotoxicity; additional structural features (e.g., cyclic ethers in heterofusceterpene A) may enhance bioactivity .
- Fucoxanthin, a carotenoid derivative, shows lower cytotoxicity, highlighting the importance of terpene backbone modifications in anticancer effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
